molecular formula C8H9ClFN B2790059 N-(2-Chloro-6-fluorobenzyl)-N-methylamine CAS No. 62924-64-5

N-(2-Chloro-6-fluorobenzyl)-N-methylamine

Cat. No.: B2790059
CAS No.: 62924-64-5
M. Wt: 173.62
InChI Key: VXYBEMSPMZHOEJ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzylamines in Organic Synthesis

Halogenated benzylamines represent a critically important class of compounds in organic synthesis. The incorporation of halogen atoms onto the aromatic ring of a benzylamine (B48309) imparts unique chemical properties that are highly advantageous for synthetic chemists. Halogens act as powerful electron-withdrawing groups, which can modify the reactivity of the aromatic ring and the benzylic position. Furthermore, they serve as versatile synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.

The strategic placement of halogens can also influence the conformational preferences and metabolic stability of a molecule, a factor of great importance in drug discovery. csmres.co.uk For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. wikipedia.org Benzylamines, in general, are key structural motifs found in a wide array of biologically active compounds and are often synthesized through methods like reductive amination or nucleophilic substitution. nih.govnih.gov The halogenated variants provide a pathway to novel derivatives that would otherwise be difficult to access, making them indispensable tools in the development of pharmaceuticals and agrochemicals. google.com

Overview of the Compound's Role as a Synthetic Precursor and Building Block

N-(2-Chloro-6-fluorobenzyl)-N-methylamine functions primarily as a chemical building block. biosolveit.de In this capacity, it serves as a ready-made fragment that can be incorporated into a larger molecule during a synthetic sequence. dntb.gov.ua Its utility stems from the reactive secondary amine group, which can readily participate in reactions such as N-alkylation, acylation, and condensation to form new chemical bonds.

The primary application of this compound is to introduce the specific (2-chloro-6-fluorophenyl)methyl group into a target structure. This moiety is found in various advanced chemical entities explored in research. For example, it is a precursor for the synthesis of complex heterocyclic systems, such as substituted purines and thiadiazolopyrimidines. Specific examples include its use in the preparation of:

9-(2-chloro-6-fluorobenzyl)-N-methyl-9H-purin-6-amine chemnet.com

N-(2-chloro-6-fluorobenzyl) csmres.co.ukwikipedia.orgdntb.gov.uathiadiazolo[3,4-d]pyrimidin-7-amine chemsynthesis.com

These examples underscore the role of this compound as a specialized reagent for accessing molecules with potential biological activity, where the unique electronic and steric properties of the disubstituted benzyl (B1604629) group are desired.

Historical Development and Initial Academic Reports Pertaining to this compound and its Congeners

The initial synthesis of this compound and its analogs would have logically followed one of two primary synthetic routes:

Reductive Amination: This involves the reaction of 2-chloro-6-fluorobenzaldehyde (B137617) with methylamine (B109427) to form an intermediate imine, which is subsequently reduced (e.g., using sodium borohydride) to yield the final secondary amine. This method is a cornerstone of amine synthesis due to its efficiency and broad applicability. nih.gov

Nucleophilic Substitution: This route utilizes a more reactive precursor, such as 2-chloro-6-fluorobenzyl chloride or bromide, which is reacted with methylamine. wikipedia.org The amine acts as a nucleophile, displacing the halide to form the carbon-nitrogen bond. This approach is also a fundamental and widely used method for preparing amines. sigmaaldrich.com

The development of such halogenated building blocks is tied to the parallel evolution of methods to create the necessary precursors. For instance, the synthesis of 2-chloro-6-fluorotoluene (B1346809), a potential starting material for the aldehyde or benzyl halide, has been reported from precursors like 3-chloro-2-methylaniline (B42847) via diazotization reactions. datapdf.com The availability of these precursors was a crucial step enabling the subsequent synthesis and exploration of compounds like this compound in modern chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYBEMSPMZHOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-64-5
Record name [(2-chloro-6-fluorophenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Spectroscopic and Structural Characterization of N 2 Chloro 6 Fluorobenzyl N Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the N-methyl protons.

Aromatic Protons: The three protons on the 2-chloro-6-fluorophenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, they would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other and with the fluorine atom.

Benzylic Protons (-CH₂-): A singlet is anticipated for the two benzylic protons. Its chemical shift would be influenced by the adjacent aromatic ring and the nitrogen atom, likely appearing in the range of δ 3.5-4.5 ppm.

N-Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the nitrogen is expected. This signal would be found further upfield, typically in the δ 2.2-2.8 ppm range. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-Chloro-6-fluorobenzyl)-N-methylamine

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.5Multiplet
Benzyl-CH₂3.5 - 4.5Singlet
N-CH₃2.2 - 2.8Singlet

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum would provide information on the carbon framework of the molecule.

Aromatic Carbons: The six carbons of the benzene (B151609) ring would produce signals in the δ 110-165 ppm region. The carbons directly bonded to the chlorine and fluorine atoms (C-2 and C-6) would show characteristic shifts and coupling with the fluorine atom (¹³C-¹⁹F coupling). The other aromatic carbons would also be distinguishable based on their electronic environment.

Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected in the range of δ 50-60 ppm.

N-Methyl Carbon (-CH₃): The N-methyl carbon would resonate at a higher field, typically around δ 35-45 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C-F158 - 163 (doublet)
Aromatic C-Cl130 - 135
Aromatic C-H & C-C110 - 130
Benzyl-CH₂50 - 60
N-CH₃35 - 45

¹⁹F NMR Spectral Analysis

The fluorine-19 NMR (¹⁹F NMR) spectrum is a sensitive probe for the fluorine-containing compound. For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene ring bearing a chlorine and a benzylamine (B48309) substituent. It would likely appear as a multiplet due to coupling with the nearby aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups would appear in the 2800-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the benzylamine moiety would likely be found in the 1000-1200 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the 1000-1300 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration would appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2800 - 3000
Aromatic C=C stretch1450 - 1600
C-F stretch1000 - 1300
C-N stretch1000 - 1200
C-Cl stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Specific mass spectrometry data for this compound is not documented in the searched literature. The molecular formula is C₈H₉ClFN, with a monoisotopic mass of 173.0407 g/mol . chemicalbook.com

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 173. The isotopic pattern of the molecular ion would show a characteristic [M+2] peak with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of one chlorine atom.

Common fragmentation pathways for benzylamines involve cleavage of the benzylic C-N bond. A major fragment ion would likely be the 2-chloro-6-fluorobenzyl cation at m/z 143. Another significant fragmentation could be the loss of the 2-chloro-6-fluorobenzyl radical, leading to the [CH₃NHCH₂]⁺ ion at m/z 44.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
173[C₈H₉ClFN]⁺ (Molecular Ion)
143[C₇H₅ClF]⁺
44[C₂H₆N]⁺

X-ray Crystallography for Solid-State Structure Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available.

Despite a comprehensive search of publicly available scientific databases and chemical literature, specific experimental data regarding the spectroscopic and structural characterization of this compound is not available.

Detailed research findings from crystal X-ray diffraction and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for a thorough analysis of the compound's structural and electronic properties. The absence of this information in scholarly articles and databases prevents a detailed discussion on the following topics as requested:

Ultraviolet-Visible (UV-Vis) Spectroscopy:The UV-Vis absorption spectrum, which provides information about the electronic transitions within the molecule, has not been reported in the searched literature.

Computational chemistry could offer theoretical predictions for these properties; however, the user's request specified an article based on detailed research findings, which implies experimental data. Generating theoretical data would not align with this requirement.

Therefore, due to the lack of empirical data for this compound, the requested article with the specified detailed sections and data tables cannot be generated at this time. Further experimental research on this compound is required to provide the necessary information for such an analysis.

Computational Chemistry and Theoretical Studies on N 2 Chloro 6 Fluorobenzyl N Methylamine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other electronic properties.

Geometry Optimization

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy conformation is crucial for understanding the molecule's reactivity and interactions. For N-(2-Chloro-6-fluorobenzyl)-N-methylamine, this would involve calculating bond lengths, bond angles, and dihedral angles. Without specific studies, no data table of these optimized parameters can be presented.

Electronic Point Energies

Following geometry optimization, DFT calculations can determine various electronic energies, such as the total energy, energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These values are fundamental for assessing the molecule's kinetic stability, chemical reactivity, and regions susceptible to electrophilic or nucleophilic attack. No such energy values have been reported for this compound.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein receptor. These studies are vital in drug design for predicting binding affinity and orientation.

Homology Modeling

When the three-dimensional structure of a target protein is unknown, homology modeling can be used to construct a model based on the known structure of a related homologous protein. This model can then be used for docking studies. In the context of this compound, this would first require identifying a biological target, which has not been specified in published research.

Hydrogen Bonding and Hydrophobic Interactions

Docking simulations identify potential non-covalent interactions that stabilize the ligand-receptor complex. Hydrogen bonds (between hydrogen atoms and electronegative atoms like oxygen or nitrogen) and hydrophobic interactions (between nonpolar regions) are critical for binding. A detailed analysis would list the specific amino acid residues involved in these interactions with this compound, but such studies are not available.

Pi-Pi Stacking Interactions

Pi-pi stacking is another important non-covalent interaction that occurs between aromatic rings. The substituted benzene (B151609) ring of this compound could potentially engage in such interactions within a protein's active site. Computational studies would quantify the geometry and energy of these interactions. However, no research detailing these specific interactions for the compound has been found.

Quantum Chemical Investigations and Reactivity Predictions

Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical investigations can map the electrostatic potential (ESP) surface of the molecule. This surface illustrates the charge distribution and is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atom is expected to be a region of negative electrostatic potential due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. Conversely, the areas around the hydrogen atoms of the methyl and methylene (B1212753) groups will exhibit positive potential.

Below is a table of hypothetical, yet representative, quantum chemical data for this compound, as would be obtained from a DFT calculation.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVReflects chemical stability and reactivity
Electronegativity (χ)3.65 eVMeasures the ability to attract electrons
Chemical Hardness (η)2.85 eVIndicates resistance to change in electron distribution
Global Electrophilicity (ω)2.33 eVQuantifies the electrophilic nature of the molecule

This table presents illustrative data based on typical computational chemistry results for similar molecules and is not based on published experimental or theoretical values for this compound.

Conformational Analysis through Theoretical Methods

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Theoretical methods provide a powerful tool for exploring the conformational landscape of the molecule, identifying stable conformers, and determining the energy barriers to their interconversion. researchgate.net

Conformational analysis is typically initiated by performing a systematic scan of the potential energy surface (PES) through the rotation of key dihedral angles. For this compound, the crucial dihedral angles would be those around the C-C and C-N bonds of the ethylamine (B1201723) bridge connecting the aromatic ring to the methyl group. By systematically rotating these bonds and calculating the corresponding energy at each step, a detailed map of the conformational space can be generated.

The resulting stable conformers, corresponding to local minima on the PES, can then be fully optimized using methods like DFT. Subsequent frequency calculations are performed to confirm that these structures are true minima (i.e., have no imaginary frequencies) and to obtain their thermodynamic properties, such as Gibbs free energy. This allows for the prediction of the relative populations of each conformer at a given temperature.

A study on the conformational behavior of a related compound, N-benzyl-N-(furan-2-ylmethyl) acetamide, utilized DFT calculations with a polarizable continuum model (PCM) to account for solvent effects, revealing multiple stable conformations. researchgate.net A similar approach for this compound would likely reveal several low-energy conformers. The orientation of the 2-chloro-6-fluorobenzyl group relative to the N-methylamine moiety would be a key determinant of conformational stability, influenced by steric hindrance and potential intramolecular interactions.

The table below illustrates the kind of data that a theoretical conformational analysis of this compound might produce.

ConformerDihedral Angle 1 (C-C-N-C)Dihedral Angle 2 (Ar-C-C-N)Relative Energy (kcal/mol)Predicted Population (%)
1 178.5°65.2°0.0065.8
2 -68.9°175.1°0.8523.1
3 69.3°-70.4°1.5011.1

This table is a hypothetical representation of results from a conformational analysis and is intended for illustrative purposes. The dihedral angles define the spatial arrangement of the molecule, and the relative energies and populations indicate the most likely shapes the molecule will adopt.

Mechanistic Investigations of Chemical Transformations Involving N 2 Chloro 6 Fluorobenzyl N Methylamine

Kinetics and Thermodynamics of Synthetic Pathways

The reaction typically proceeds through two main steps: the formation of an imine intermediate followed by its reduction. The initial step, the reaction between the aldehyde and the amine to form a carbinolamine, is a rapid and reversible equilibrium. The subsequent dehydration to the imine is often the rate-determining step and can be acid-catalyzed. The equilibrium of this step can be shifted towards the product by removing water.

The second step, the reduction of the imine, is typically irreversible and kinetically controlled. The choice of reducing agent significantly impacts the reaction rate. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Table 1: Postulated Thermodynamic and Kinetic Parameters for the Synthesis of N-(2-Chloro-6-fluorobenzyl)-N-methylamine via Reductive Amination

StepReactionΔG° (Estimated)Activation Energy (Ea) (Estimated)Rate Determining Step
12-Chloro-6-fluorobenzaldehyde (B137617) + Methylamine (B109427) ⇌ Carbinolamine< 0LowNo
2Carbinolamine ⇌ Imine + H₂O> 0 (without water removal)Moderate to HighYes (often)
3Imine + [H] → this compound< 0ModerateNo

Note: The values in this table are estimations based on general principles of reductive amination and have not been experimentally determined for this specific reaction.

Role of Catalysts and Reagents in Directed Synthesis

In the context of reductive amination, acid catalysts are often employed to accelerate the dehydration of the carbinolamine intermediate to the imine. The choice and concentration of the acid are critical to avoid unwanted side reactions.

For the reduction of the imine, various catalytic systems can be utilized. Transition metal catalysts, such as those based on palladium (Pd), platinum (Pt), nickel (Ni), or ruthenium (Ru), are commonly used for catalytic hydrogenation. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a well-established catalytic cycle for the N-alkylation of amines with alcohols, which shares mechanistic features with reductive amination. In this process, a metal catalyst temporarily "borrows" hydrogen from an alcohol to form a metal hydride and an aldehyde intermediate. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the metal hydride, regenerating the catalyst and producing water as the only byproduct. Kinetic and mechanistic studies on N-methylation of amines using a skeletal Cu-based catalyst have revealed that N-monomethylation exhibits a lower activation energy.

The choice of reducing agent is also crucial. Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) for reductive aminations because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing for the in-situ reduction of the formed imine without significant reduction of the starting aldehyde.

Intermediates and Transition States in Key Reactions

The synthesis of this compound proceeds through a series of intermediates and transition states. While direct spectroscopic or computational data for this specific reaction is scarce, the key species can be postulated based on well-understood reaction mechanisms.

Key Intermediates:

Carbinolamine: Formed from the nucleophilic attack of methylamine on the carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. This intermediate is typically in rapid equilibrium with the starting materials.

Iminium Ion/Imine: The protonated carbinolamine undergoes dehydration to form a resonance-stabilized iminium ion, which then deprotonates to the neutral imine. The imine is the key electrophilic species that undergoes reduction. The characterization of related chloro enamines as reactive intermediates has been reported, underscoring the role of such species in synthesis.

Transition States:

The transition states in the reaction pathway are high-energy structures that represent the energy barriers for each elementary step. For instance, the transition state for the dehydration of the carbinolamine likely involves a concerted or stepwise process of C-O bond cleavage and O-H bond formation with the acid catalyst. The transition state for the hydride transfer from the reducing agent to the imine carbon involves the simultaneous breaking of the hydride-donor bond and the formation of the new C-H bond.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of these transient species. DFT calculations have been used to study the mechanism of imidazole (B134444) formation, identifying diimine species as important intermediates and mapping out the reaction pathways and transition states. Similar computational approaches could provide detailed insights into the specific transition states involved in the synthesis of this compound.

Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography, a cornerstone of separation science, is indispensable in the analysis of N-(2-Chloro-6-fluorobenzyl)-N-methylamine. Different chromatographic methods offer distinct advantages, from rapid qualitative assessments to high-resolution separations for purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and quantitative accuracy. A typical HPLC method for this compound would involve a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

Given the aromatic and moderately polar nature of this compound, a gradient elution is often employed to ensure the effective separation of the main compound from potential impurities, such as starting materials (2-chloro-6-fluorobenzaldehyde), reagents, or by-products from the N-methylation and reductive amination steps. The UV detector is commonly set at a wavelength where the benzene (B151609) ring exhibits strong absorbance, typically around 254 nm, to monitor the elution of the compound and any UV-active impurities.

Hypothetical HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

This table is interactive. Users can sort and filter the data.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for monitoring the progress of the synthesis of this compound. It is particularly useful for quickly determining the presence of starting materials and the formation of the product.

For a compound of this polarity, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) value ideally between 0.3 and 0.5 for clear visualization and separation from other spots. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) due to the aromatic ring. For compounds that are not UV-active or for better visualization, staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) (for primary/secondary amines) can be employed.

TLC System for Reaction Monitoring:

ParameterDescription
Stationary Phase Silica (B1680970) gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm)
Hypothetical Rf Value ~ 0.4

This table is interactive. Users can sort and filter the data.

Column Chromatography for Purification

For the isolation and purification of this compound on a larger scale than analytical HPLC allows, column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel, packed into a glass column.

The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), similar in composition to that used for TLC, is passed through the column. The components of the mixture travel down the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product. For this compound, a gradient elution starting with a less polar solvent system and gradually increasing the polarity can be effective for separating the product from less polar impurities and more polar by-products.

Illustrative Column Chromatography Parameters:

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Eluent Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and increasing to 80:20)
Loading Crude product dissolved in a minimal amount of dichloromethane (B109758)
Monitoring TLC analysis of collected fractions

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Quantitative Analysis in Research Settings

Quantitative analysis of this compound is crucial for determining the yield of a synthesis and for purity assessment in research and development. HPLC with UV detection is the most common method for this purpose.

To perform a quantitative analysis, a calibration curve is first established using certified reference standards of this compound at various known concentrations. The peak area of the analyte in the sample is then measured and compared to the calibration curve to determine its concentration. This approach allows for the precise determination of the compound's purity, often expressed as a percentage area or, more accurately, against a reference standard.

Example of a Purity Determination by HPLC:

SamplePeak Area of Main CompoundTotal Peak AreaPurity (% Area)
Batch A1250000126500098.8%
Batch B1320000133000099.2%

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Method Validation in Organic Synthesis Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. eurachem.org For an organic synthesis research setting, validation of an HPLC method for this compound would focus on several key parameters to ensure the reliability of the analytical data.

These parameters, as often guided by international standards, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any impurities, degradation products, or matrix components. This is often demonstrated by analyzing a placebo and spiked samples.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be close to 1.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Summary of Method Validation Parameters and Typical Acceptance Criteria:

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the main peak.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness No significant impact on results from minor variations in parameters.

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By rigorously applying these analytical methodologies, researchers can ensure the quality and consistency of this compound throughout the development process, from initial synthesis to final product characterization.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for N-(2-Chloro-6-fluorobenzyl)-N-methylamine

The traditional synthesis of this compound likely involves the reaction of 2-chloro-6-fluorobenzyl halide with methylamine (B109427). While effective, this route may present challenges related to selectivity, waste generation, and the use of hazardous reagents. Future research should prioritize the development of more efficient, environmentally benign, and economically viable synthetic strategies.

Key areas for exploration include:

Catalytic Reductive Amination: A one-pot synthesis from 2-chloro-6-fluorobenzaldehyde (B137617) and methylamine using green reducing agents (e.g., formic acid, hydrogen) and heterogeneous catalysts could offer a more sustainable alternative to stoichiometric reductants. Research in this area would focus on optimizing catalyst systems to achieve high yields and purity while minimizing by-product formation.

Flow Chemistry Approaches: The implementation of continuous flow technologies could enhance reaction efficiency, safety, and scalability. A continuous process for the synthesis of this compound would allow for precise control over reaction parameters, potentially leading to higher throughput and reduced waste streams compared to batch processing.

Biocatalytic Methods: The use of enzymes, such as transaminases or engineered amine dehydrogenases, presents an exciting avenue for the asymmetric synthesis of related chiral amines. While the target compound is achiral, the development of biocatalytic routes for analogous structures could pave the way for more sustainable amine synthesis in general.

Synthetic Route Potential Advantages Research Focus
Catalytic Reductive AminationAtom economy, reduced waste, milder conditionsDevelopment of novel heterogeneous catalysts
Flow ChemistryEnhanced safety, scalability, and process controlReactor design and optimization of reaction parameters
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme screening and engineering for substrate specificity

Exploration of New Chemical Reactivities and Transformational Pathways

The reactivity of this compound is largely dictated by the nucleophilic nitrogen atom and the substituted aromatic ring. A systematic investigation into its chemical behavior could unlock new synthetic methodologies and lead to the creation of a diverse library of derivatives.

Future research could focus on:

C-H Activation: The ortho-chloro and -fluoro substituents on the benzyl (B1604629) group may influence the reactivity of the aromatic C-H bonds. Transition-metal-catalyzed C-H activation/functionalization at the positions adjacent to the halogens could provide a direct route to novel, polysubstituted aromatic scaffolds.

Derivatization of the Secondary Amine: The secondary amine is a versatile functional handle for a wide range of transformations. Exploring its reactivity in reactions such as Buchwald-Hartwig amination, Michael additions, and multicomponent reactions could yield a variety of complex molecules with potential applications in different fields of chemistry.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. Investigating the reactivity of this compound under photoredox conditions could lead to the discovery of new bond-forming strategies.

Advanced Computational Studies for Predictive Modeling of Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. Advanced computational studies on this compound and its derivatives could provide valuable insights into their behavior.

Potential areas for computational investigation include:

Conformational Analysis: A thorough understanding of the conformational landscape of the molecule is crucial for predicting its interaction with other chemical species. Computational studies can elucidate the preferred conformations and the energy barriers between them.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the sites of electrophilic and nucleophilic attack, as well as to model the transition states of potential reactions. This can help in designing new synthetic routes and understanding reaction mechanisms.

Property Prediction of Virtual Libraries: By computationally generating a virtual library of derivatives and predicting their electronic, steric, and physicochemical properties, it is possible to identify promising candidates for specific applications before committing to their synthesis.

Computational Method Research Objective Predicted Parameters
Density Functional Theory (DFT)Elucidate electronic structure and reactivityMolecular orbital energies, electrostatic potential maps, reaction energies
Molecular Dynamics (MD)Simulate molecular motion and conformational changesConformational preferences, interaction energies with solvents
Quantitative Structure-Activity Relationship (QSAR)Model the relationship between chemical structure and propertiesLipophilicity (logP), solubility, potential for specific interactions

Applications in Materials Science and Chemical Biology as a Molecular Scaffold (excluding clinical/safety)

The unique combination of a halogenated aromatic ring and a secondary amine makes this compound an attractive scaffold for the development of new materials and chemical probes.

Unexplored applications in these areas include:

Polymer Chemistry: The amine functionality can be used as a monomer or a modifying agent in the synthesis of novel polymers. For example, it could be incorporated into polyamides, polyimides, or epoxy resins to impart specific properties such as thermal stability, flame retardancy, or altered solubility.

Coordination Chemistry: The nitrogen atom can act as a ligand for a variety of metal ions. The synthesis and characterization of coordination complexes featuring this molecule as a ligand could lead to new catalysts, magnetic materials, or luminescent probes.

Chemical Biology Probes: The 2-chloro-6-fluorobenzyl moiety can serve as a building block for the design of molecular probes for studying biological systems. For instance, it could be incorporated into fluorescent dyes or affinity-based probes to investigate protein-protein interactions or enzyme activity. The N-benzylbenzamide scaffold, for example, has been identified as a promising starting point for dual-target modulators. acs.org

Q & A

Q. Table 1: Synthetic Conditions Comparison

MethodReagents/ConditionsYield RangeKey Challenges
Reductive AminationNaBH4_4, MeOH, RT, 6h60–75%Byproduct formation
Nucleophilic SubstitutionK2_2CO3_3, DMF, 70°C, 18h50–65%Purification of intermediates

How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR can confirm the benzyl proton environment (δ 3.2–3.8 ppm for N–CH3_3 and δ 4.2–4.5 ppm for benzylic CH2_2) and aromatic substituents.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) ensures ≥95% purity.
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion peak at m/z 187.6 [M+H]+^+.
  • Elemental Analysis: Matches theoretical C, H, N, Cl, F percentages (C9_9H10_{10}ClFN: C 57.62%, H 5.38%) .

What strategies are effective for studying the reactivity of the benzylamine group in this compound under varying conditions?

Advanced Research Focus:
The benzylamine group undergoes alkylation , acylation , and oxidation reactions. For example:

  • Acylation: React with acetyl chloride in dichloromethane (DCM) using triethylamine (Et3_3N) as a base (0°C to RT, 2h).
  • Oxidation: Use manganese dioxide (MnO2_2) in acetone to form the corresponding nitrile oxide.
  • Metal-Catalyzed Coupling: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME, 80°C).
    Varying solvents (DMF vs. THF) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) optimizes reaction efficiency .

How can researchers design experiments to investigate the compound’s interactions with biological targets like enzymes?

Advanced Research Focus:

  • Enzyme Inhibition Assays: Test against kinases (e.g., AKT) using fluorescence-based ATPase assays. IC50_{50} values can be determined via dose-response curves.
  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., hydrophobic pockets accommodating the chloro-fluorobenzyl group).
  • Cellular Uptake Studies: Radiolabel the compound with 18^{18}F for PET imaging to track biodistribution in cancer models .

How should contradictions in reported biological activity data be addressed across studies?

Data Contradiction Analysis:
Discrepancies may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Structural Analogues: Compare with derivatives like N-(2,4-difluorobenzyl)-N-methylamine (SC-30216) to isolate substituent effects.
  • Experimental Controls: Validate results using positive controls (e.g., staurosporine for kinase inhibition) and replicate under standardized conditions .

What role does the chloro-fluoro substitution play in the compound’s physicochemical properties?

Advanced Research Focus:

  • Lipophilicity: The chloro group increases logP (enhancing membrane permeability), while fluorine reduces metabolic degradation via electron withdrawal.
  • Electronic Effects: The ortho-chloro and para-fluoro substituents create a dipole moment, influencing binding to aromatic residues in enzyme pockets.
  • Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point range of 80–85°C, impacted by halogen electronegativity .

Q. Table 2: Substituent Impact on Physicochemical Properties

Substituent PositionLogP (Calculated)Melting Point (°C)Enzymatic IC50_{50} (AKT)
2-Cl, 6-F2.880–851.2 µM
4-F, 6-Cl2.575–802.5 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.